molecular formula C14H19NO2S B5546345 2-ETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENOL

2-ETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENOL

Cat. No.: B5546345
M. Wt: 265.37 g/mol
InChI Key: RRHSZQCSDLRUAC-UHFFFAOYSA-N
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Description

It is characterized by the presence of an ethoxy group, a piperidine ring, and a carbothioyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-(piperidine-1-carbothioyl)phenol typically involves the reaction of 2-ethoxyphenol with piperidine-1-carbothioyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(piperidine-1-carbothioyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carbothioyl group can be reduced to a thiol group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-(piperidine-1-carbothioyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-(piperidine-1-carbothioyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-(piperidine-1-carbonyl)phenol: Similar structure but with a carbonyl group instead of a carbothioyl group.

    2-Methoxy-4-(piperidine-1-carbothioyl)phenol: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Ethoxy-4-(morpholine-1-carbothioyl)phenol: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

2-Ethoxy-4-(piperidine-1-carbothioyl)phenol is unique due to the presence of the ethoxy group and the piperidine ring, which confer specific chemical and biological properties

Properties

IUPAC Name

(3-ethoxy-4-hydroxyphenyl)-piperidin-1-ylmethanethione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-2-17-13-10-11(6-7-12(13)16)14(18)15-8-4-3-5-9-15/h6-7,10,16H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHSZQCSDLRUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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